N-phenyl-2-[(phenylcarbonyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide
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Overview
Description
1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of benzimidazole derivatives, followed by the introduction of the carboxamide group and subsequent benzoylation and phenylation steps. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole ring are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into simpler components
Scientific Research Applications
1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- can be compared with other benzimidazole derivatives, such as:
1-Phenyl-1H-benzimidazole: Known for its antifungal and antibacterial properties.
5,6-Dichloro-1H-benzimidazole: Used as an inhibitor of protein kinases.
1-Benzoyl-1H-benzimidazole: Exhibits anticancer activity.
2,5-Dichloro-1-methyl-1H-benzimidazole: Known for its antiviral properties.
The uniqueness of 1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
886373-64-4 |
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Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-benzamido-N-phenyl-3a,4,5,6,7,7a-hexahydrobenzimidazole-1-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-19(15-9-3-1-4-10-15)24-20-23-17-13-7-8-14-18(17)25(20)21(27)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,22,27)(H,23,24,26) |
InChI Key |
GZFWQNNKEHHSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N=C(N2C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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